![molecular formula C12H13ClN2O5 B2928056 2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid CAS No. 1397006-89-1](/img/structure/B2928056.png)
2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid
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Description
“2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid” is a chemical compound with the molecular formula C12H13ClN2O5 . It has a molecular weight of 300.70 .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid” consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 5 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid” are not available, similar compounds can undergo a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Organic Synthesis and Chemical Characterization
Research in organic chemistry often focuses on the synthesis and characterization of novel compounds with potential applications in various fields. The synthesis of Chloramphenicol via new intermediates demonstrates the utility of nitrophenyl formamido derivatives in the production of antibiotics. This process involves the transformation of β-bromo styrene to a formamido derivative followed by nitration, acylative cleavage, and sequential hydrolysis, leading to the target antibiotic (Hazra, Pore, & Maybhate, 2010).
Crystallography and Structural Chemistry
Crystallographic studies offer insights into the molecular and crystal structure of chemical compounds, aiding in the understanding of their properties and potential applications. For instance, the analysis of N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate reveals its planar structure stabilized by intramolecular hydrogen bonding, with further hydrogen bonds linking the molecules into a three-dimensional network, showcasing the role of structural chemistry in elucidating compound properties (Shakuntala et al., 2011).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the design and synthesis of bioactive compounds are crucial for developing new therapeutic agents. The creation of novel di- and triorganotin(IV) carboxylates derived from a Schiff base and their in vitro antimicrobial activities against various fungi and bacteria exemplify the application of nitrophenyl formamido derivatives in drug design and discovery. These compounds exhibit significant biocide activity, highlighting their potential in antimicrobial therapy (Dias, Lima, Takahashi, & Ardisson, 2015).
properties
IUPAC Name |
2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)7-3-4-8(13)9(5-7)15(19)20/h3-6,10H,1-2H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQJFFJQHAXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid |
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